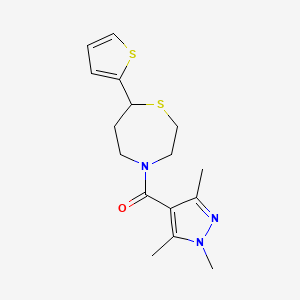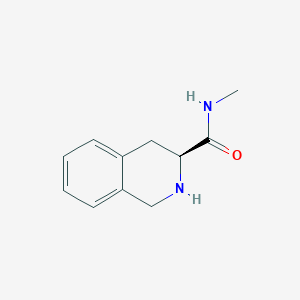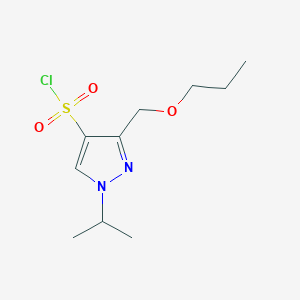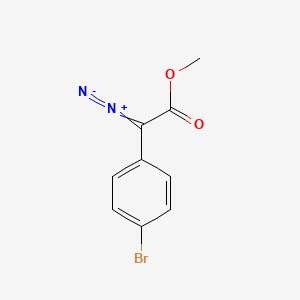
Methyl 2-(4-bromophenyl)-2-diazoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-bromophenyl)-2-diazoacetate is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) attached to a carbon atom, which is also bonded to a methyl ester group and a 4-bromophenyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromophenyl)-2-diazoacetate can be synthesized through various methods. One common approach involves the diazotization of methyl 2-(4-bromophenyl)acetate. This process typically includes the following steps:
Starting Material: Methyl 2-(4-bromophenyl)acetate.
Diazotization: The starting material is treated with a diazotizing agent, such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl), to form the diazonium salt intermediate.
Formation of Diazo Compound: The diazonium salt is then treated with a base, such as sodium acetate (NaOAc), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance safety and efficiency in handling diazo compounds, which can be potentially hazardous.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-bromophenyl)-2-diazoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, such as halides, amines, or alcohols, leading to the formation of substituted products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with alkenes or alkynes, to form five-membered ring structures.
Oxidation and Reduction: The diazo group can be oxidized to form azo compounds or reduced to form hydrazines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition Reactions: Catalysts such as copper(I) chloride (CuCl) or rhodium(II) acetate [Rh2(OAc)4] are often employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Substituted methyl 2-(4-bromophenyl)acetates.
Cycloaddition Reactions: Five-membered ring compounds, such as pyrazoles.
Oxidation and Reduction: Azo compounds or hydrazines.
Aplicaciones Científicas De Investigación
Methyl 2-(4-bromophenyl)-2-diazoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-bromophenyl)-2-diazoacetate involves the generation of reactive intermediates, such as carbenes or nitrenes, upon thermal or photochemical decomposition. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds and the desired products. The pathways involved often include:
Carbene Formation: The diazo group decomposes to form a carbene intermediate, which can insert into C-H or C-C bonds.
Nitrene Formation: In some cases, the diazo compound can generate a nitrene intermediate, which can undergo insertion or addition reactions.
Comparación Con Compuestos Similares
Methyl 2-(4-bromophenyl)-2-diazoacetate can be compared with other diazo compounds, such as:
Methyl 2-diazo-2-phenylacetate: Similar structure but lacks the bromine substituent, leading to different reactivity and selectivity.
Ethyl 2-(4-bromophenyl)-2-diazoacetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
Methyl 2-(4-chlorophenyl)-2-diazoacetate: Similar structure but with a chlorine substituent instead of bromine, resulting in different electronic effects and reactivity.
The uniqueness of this compound lies in the presence of the bromine substituent, which can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)-2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBXRZMMASSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2789772.png)
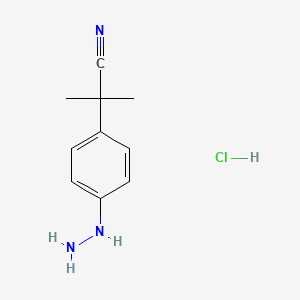
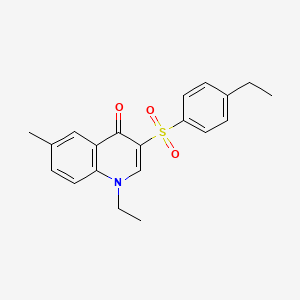
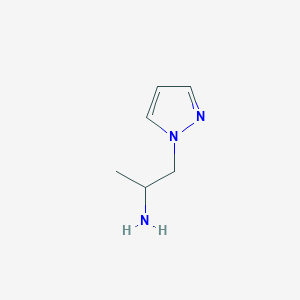
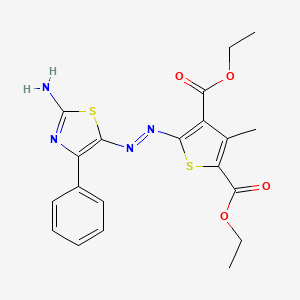
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2789780.png)
![N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2789783.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-nitrophenyl)amino)formamide](/img/structure/B2789784.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2789785.png)
![4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]p urin-9-yl)benzenesulfonamide](/img/structure/B2789786.png)
![3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2789788.png)
